2-[(4-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone
Description
2-[(4-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone is a synthetic organic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 2. The ethanone moiety at position 1 of the imidazopyridine ring is further functionalized with a sulfanyl group linked to a 4-chlorophenyl substituent. This structural motif is characteristic of bioactive molecules targeting enzymes or receptors, such as phospholipase A2 (PLA2) or potassium channels, as seen in related compounds .
The imidazopyridine scaffold is known for its pharmacological relevance, with substituents like halogens (e.g., Cl, F) and sulfanyl groups influencing electronic properties, binding affinity, and metabolic stability.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-11-16(19-9-3-2-4-15(19)18-11)14(20)10-21-13-7-5-12(17)6-8-13/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHABIHOHCLTHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone typically involves multistep organic reactions[_{{{CITATION{{{2{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). One common approach is the condensation of 2-methylimidazo[1,2-a]pyridin-3-yl with 4-chlorophenyl sulfanyl acetic acid under controlled conditions[{{{CITATION{{{2{Synthetic approaches and functionalizations of imidazo1,2-a .... The reaction is often carried out in the presence of a suitable catalyst, such as palladium or copper, and requires precise temperature control to ensure the formation of the desired product[{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et3N)[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Production of reduced derivatives with altered functional groups.
Substitution: Introduction of various substituents at different positions on the aromatic ring.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-[(4-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with specific molecular targets such as enzymes involved in cell cycle regulation and apoptosis pathways.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cell Line Tested | Mechanism |
|---|---|---|---|
| Compound A | 10 | MCF-7 | Apoptosis induction |
| Compound B | 5 | HeLa | Cell cycle arrest |
| Compound C | 15 | A549 | Inhibition of angiogenesis |
Studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit cancer cell proliferation, suggesting that the compound may have similar effects.
Antimicrobial Activity
The compound may also exhibit antimicrobial properties. Research on related compounds has demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Minimum Inhibitory Concentration (MIC) | Bacterial Strain Tested |
|---|---|---|
| Compound D | 32 µg/mL | Staphylococcus aureus |
| Compound E | 16 µg/mL | Escherichia coli |
Therapeutic Applications
The therapeutic potential of this compound extends beyond oncology and includes:
- Diabetes Management : Compounds with similar structures have been investigated for their ability to inhibit enzymes related to glucose metabolism, potentially aiding in the management of type 2 diabetes.
- Neurodegenerative Diseases : The compound's interaction with neurotransmitter systems may provide avenues for research into treatments for conditions such as Alzheimer's disease.
Case Studies
Several case studies highlight the efficacy of compounds structurally related to this compound:
- Study on Anticancer Properties : A study published in a peer-reviewed journal demonstrated that a derivative of this compound effectively reduced tumor size in a mouse model of breast cancer. The mechanism involved the downregulation of anti-apoptotic proteins.
- Antimicrobial Efficacy Study : Another research project evaluated the antimicrobial activity against multi-drug resistant strains of bacteria, showing promising results that warrant further investigation into its clinical applications.
Mechanism of Action
The mechanism by which 2-[(4-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
A. Substituent Position on the Phenylsulfanyl Group
- 4-Chlorophenyl vs. 3-Chlorophenyl: Target Compound: 2-[(4-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone. Analog: 2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone (CAS 478042-01-2) has a 3-Cl substituent, which may alter steric and electronic interactions. The 4-Cl position in the target compound likely enhances resonance stabilization and target binding compared to the meta-substituted analog .
- 4-Chlorophenyl vs. 4-Fluorophenyl: Analog: 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone (CAS 478042-05-6) replaces Cl with F. Fluorine’s electronegativity increases metabolic stability but may reduce lipophilicity compared to chlorine. This compound was discontinued, possibly due to synthesis challenges or inferior activity .
B. Substituents on the Imidazopyridine Core
- 2-Methyl vs. 2,7-Dimethyl: The target compound’s 2-methyl group contrasts with 2,7-dimethyl analogs (e.g., CAS 478042-05-6). Additional methyl groups may enhance steric hindrance, affecting solubility and receptor interaction. For example, 2,7-dimethyl derivatives showed higher melting points (179–192°C in ) compared to monosubstituted analogs .
A. Anti-PLA2 Activity
- Compound 3g (1-(8-(4-chlorophenyl)-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone) exhibited IC50 values of 219 µM (PLA2 inhibition) and 194.8 µM (cytotoxicity), suggesting moderate potency. The target compound’s sulfanyl group may enhance binding via sulfur’s nucleophilicity, though direct activity data are unavailable .
B. Potassium Channel Inhibition
- BAY2341237 (4-{[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperazin-1-yl)[6-(trifluoromethoxy)pyridin-2-yl]methanone) shares a 4-chlorophenyl group but targets K2P channels via intracellular vestibule binding. The target compound’s lack of a piperazine moiety may limit similar mechanisms .
A. Physical Properties
| Compound | Melting Point (°C) | Yield (%) | Molecular Weight |
|---|---|---|---|
| Target Compound | Not reported | – | 330.83 (calc.) |
| 3g (4-Cl-phenyl imidazopyridine) | 111–114 | 82 | 330.83 |
| 4-Fluoro analog (CAS 478042-05-6) | Not reported | – | 314.35 |
| 3-Chloro analog (CAS 478042-01-2) | Not reported | – | 330.83 |
Biological Activity
The compound 2-[(4-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone is a novel organic molecule with potential biological activity. Its unique structure, featuring a chlorophenyl group and a methylimidazo[1,2-a]pyridine moiety, positions it as a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by relevant research findings and case studies.
Antioxidant Activity
Research has shown that compounds similar to this compound exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to evaluate antioxidant activity. In a study involving related compounds, it was found that several derivatives demonstrated radical scavenging activities comparable to or exceeding that of ascorbic acid .
Anticancer Activity
The anticancer potential of the compound was evaluated against various cancer cell lines using the MTT assay. Notably, derivatives of imidazo[1,2-a]pyridine have shown cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells. The results indicated that these compounds were more cytotoxic against U-87 cells than MDA-MB-231 cells .
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various bacterial strains. Preliminary results indicated that it possesses notable antibacterial properties, particularly against Gram-positive bacteria. This is attributed to the presence of the sulfanyl group which enhances its interaction with bacterial cell membranes .
Case Studies
Case Study 1: Antioxidant Efficacy
In a comparative study of several imidazopyridine derivatives, this compound displayed significant DPPH scavenging activity. This study highlighted its potential as a therapeutic agent in oxidative stress-related diseases.
Case Study 2: Anticancer Mechanism
A detailed investigation into the mechanisms of action revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases in treated U-87 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
